molecular formula C13H8ClNO5 B14352493 4-Chloro-2-nitrophenyl 4-hydroxybenzoate CAS No. 93749-96-3

4-Chloro-2-nitrophenyl 4-hydroxybenzoate

Cat. No.: B14352493
CAS No.: 93749-96-3
M. Wt: 293.66 g/mol
InChI Key: VUGYVFOYRMSSSN-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrophenyl 4-hydroxybenzoate is an organic compound that features both a nitro group and a chloro group attached to a benzene ring, along with a hydroxybenzoate ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-chloro-2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Ester Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and 4-chloro-2-nitrophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted phenyl benzoates.

    Reduction: 4-Chloro-2-aminophenyl 4-hydroxybenzoate.

    Ester Hydrolysis: 4-Hydroxybenzoic acid and 4-chloro-2-nitrophenol.

Scientific Research Applications

4-Chloro-2-nitrophenyl 4-hydroxybenzoate is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and as a model compound for studying ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The ester bond can be cleaved by hydrolytic enzymes, releasing the active components.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: Lacks the ester group but shares the chloro and nitro substituents.

    4-Hydroxybenzoic acid: Lacks the chloro and nitro groups but shares the hydroxybenzoate structure.

    4-Nitrophenyl 4-hydroxybenzoate: Similar ester structure but without the chloro group.

Properties

CAS No.

93749-96-3

Molecular Formula

C13H8ClNO5

Molecular Weight

293.66 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl) 4-hydroxybenzoate

InChI

InChI=1S/C13H8ClNO5/c14-9-3-6-12(11(7-9)15(18)19)20-13(17)8-1-4-10(16)5-2-8/h1-7,16H

InChI Key

VUGYVFOYRMSSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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